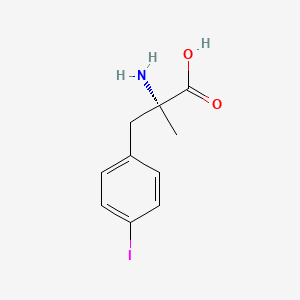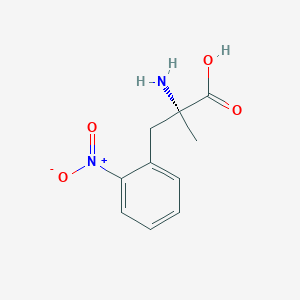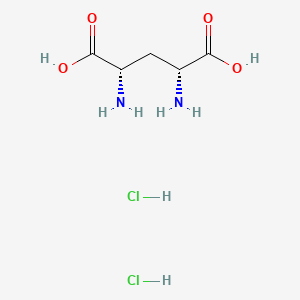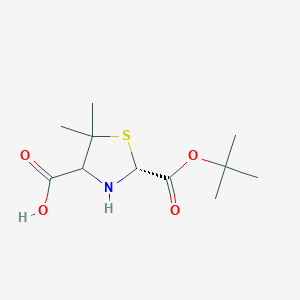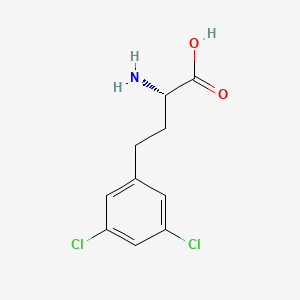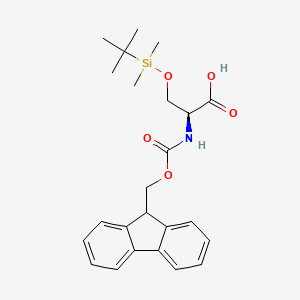
Fmoc-Ser(TBDMS)-OH
Descripción general
Descripción
Fmoc-Ser(TBDMS)-OH, also known as Fmoc-serinol, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is a hydrophobic and non-ionic compound that can be used for a range of purposes, including as a structural analog for protein engineering, as a substrate for biochemical and enzymatic studies, and as a reagent for the synthesis of peptides. Fmoc-serinol is a versatile compound that has been used to study protein structure and function, to develop new drugs, and to create peptide-based materials.
Aplicaciones Científicas De Investigación
Peptide Synthesis : Fmoc-Ser(TBDMS)-OH is used in the synthesis of N-protected N-methyl serine and threonine. The side-chain alcohol of the amino acid can be protected as a TBDMS ether, which yields good results (Luo, Evindar, Fishlock, & Lajoie, 2001).
Glycopeptide Synthesis : It is utilized in the stereoselective synthesis of β-linked TBDMS-protected chitobiose-asparagine, which is a versatile building block for amyloidogenic glycopeptides (Bosques, Tai, & Imperiali, 2001).
Self-Assembly and Nanotechnology : Research has demonstrated the self-assembly of Fmoc variants of threonine and serine, including Fmoc-Ser(TBDMS)-OH. These self-assembled structures show morphological transitions at the supramolecular level, influenced by concentration and temperature, indicating potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase Peptide Synthesis : Studies have observed racemization issues with Fmoc-Ser(TBDMS)-OH during solid-phase peptide synthesis. Modifications in coupling conditions, such as using collidine as a tertiary base, have shown to reduce racemization, highlighting its importance in optimizing peptide synthesis processes (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Antibacterial and Anti-inflammatory Materials : Fmoc-decorated self-assembling building blocks, which include Fmoc-Ser(TBDMS)-OH, have shown promise in antibacterial and anti-inflammatory applications. Their integration into resin-based composites results in materials that inhibit bacterial growth without affecting mammalian cell lines, suggesting potential biomedical applications (Schnaider et al., 2019).
Propiedades
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONOZYFSQPGBAT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(TBDMS)-OH | |
CAS RN |
146346-81-8 | |
| Record name | (2S)-3-[(tert-butyldimethylsilyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




